(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane

Catalog No.
S3389618
CAS No.
1400149-69-0
M.F
C17H22NP
M. Wt
271.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane

CAS Number

1400149-69-0

Product Name

(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane

IUPAC Name

(2R)-1-diphenylphosphanyl-3-methylbutan-2-amine

Molecular Formula

C17H22NP

Molecular Weight

271.34 g/mol

InChI

InChI=1S/C17H22NP/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,18H2,1-2H3/t17-/m0/s1

InChI Key

ZZLCXURCZWQECA-KRWDZBQOSA-N

SMILES

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N

Canonical SMILES

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N

Isomeric SMILES

CC(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N

Catalyst for Cross-coupling Reactions

R-AMP serves as a versatile ligand for numerous cross-coupling reactions, forming the cornerstone of modern organic synthesis. These reactions forge new carbon-carbon bonds between different organic molecules. R-AMP's effectiveness arises from its ability to coordinate with transition metals, such as palladium and nickel, creating active catalysts that facilitate the coupling process.

Several prominent cross-coupling reactions utilize R-AMP, including:

  • Buchwald-Hartwig amination: This reaction forms carbon-nitrogen bonds between aryl/vinyl halides and amine nucleophiles.
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between organoboron compounds and various electrophiles like aryl/vinyl halides, triflates, and esters.
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents and various electrophiles.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl/vinyl halides.
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and various electrophiles.
  • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl/vinyl halides.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and various electrophiles.

R-AMP's chiral nature can be advantageous in certain cross-coupling reactions, enabling the synthesis of enantiopure products, which are crucial in the development of pharmaceuticals and other chiral drugs.

Ligand for Asymmetric Catalysis

R-AMP can participate in asymmetric catalysis, a type of reaction that generates one enantiomer of a product in excess over its mirror image. This ability is particularly valuable in the synthesis of chiral molecules, where only one enantiomer often possesses the desired biological activity. R-AMP's chiral environment can influence the reaction pathway, favoring the formation of one enantiomer over the other.

Other Applications

Beyond cross-coupling and asymmetric catalysis, R-AMP finds applications in other areas of scientific research, including:

  • Hydrogenation: R-AMP can be used as a ligand in hydrogenation reactions, where alkenes are converted to alkanes.
  • Hydroboration: R-AMP can participate in hydroboration reactions, where alkenes are converted to organoboranes, which are valuable intermediates in organic synthesis.

(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane is a chiral compound characterized by the presence of a diphenylphosphino group attached to an amino acid structure. Its molecular formula is C₁₇H₂₂NP, and it has a molecular weight of approximately 271.34 g/mol. This compound exhibits unique stereochemical properties, making it particularly valuable in asymmetric synthesis and catalysis. The presence of both an amino group and a phosphine moiety allows for diverse reactivity, especially in coordination chemistry and catalysis.

, particularly in asymmetric catalysis. Some notable reactions include:

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction involves coupling aryl halides with amines or other nucleophiles, facilitated by palladium catalysts. (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane acts as a ligand to enhance the selectivity and efficiency of the reaction .
  • Stereoselective Reactions: The chiral nature of this compound allows it to participate in stereoselective transformations, where the configuration of the product can be controlled based on the stereochemistry of the starting material .

While specific biological activities of (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, phosphine-containing compounds can interact with biological systems, influencing enzyme activity and cellular processes. Further research is necessary to elucidate any direct biological effects of this specific compound.

Several methods have been developed for synthesizing (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials can provide an efficient route to this compound while maintaining chirality.
  • Phosphination Reactions: The introduction of the diphenylphosphino group can be achieved through phosphination reactions involving suitable precursors and phosphine reagents.
  • Asymmetric Synthesis Techniques: Various asymmetric synthesis techniques may be employed to ensure the desired stereochemistry is achieved during synthesis .

(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane finds applications in several areas:

  • Catalysis: Its role as a ligand in catalytic processes enhances reaction rates and selectivity in organic synthesis.
  • Asymmetric Synthesis: It is particularly useful in synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.
  • Material Science: The unique properties of this compound may also lend it utility in developing advanced materials with specific electronic or optical characteristics.

Interaction studies involving (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane primarily focus on its behavior as a ligand in coordination complexes. Research indicates that its phosphine group can coordinate with various metal centers, affecting their reactivity and stability. Understanding these interactions is vital for optimizing its use in catalysis and other applications.

Several compounds share structural similarities with (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane. Here are some notable examples:

Compound NameStructureUnique Features
(S)-1-(Diphenylphosphino)-2-amino-3-methylbutaneSimilar structure with opposite chiralityUseful for studying enantioselectivity
1-(Triphenylphosphine)-2-amino-3-methylbutaneContains triphenyl instead of diphenylOften used in different catalytic contexts
(R)-1-(Di-tert-butylphosphino)-2-amino-3-methylbutaneContains bulky tert-butyl groupsEnhances steric hindrance for specific reactions

The uniqueness of (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane lies in its balanced steric and electronic properties, making it versatile for various catalytic applications while maintaining high selectivity due to its chiral nature.

XLogP3

3.5

Dates

Modify: 2023-08-19

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